N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions.
Formation of the Triazolopyrimidine Core: This involves cyclization reactions where the pyrazole derivative reacts with suitable nitriles or amidines under thermal or catalytic conditions.
Final Coupling: The final step involves coupling the triazolopyrimidine core with the carboxamide group using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N~7~-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It finds applications in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N7-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Triazolo[4,3-a]quinazoline: Exhibits a range of biological activities, including anticancer properties.
Indole Derivatives: Widely studied for their diverse pharmacological activities.
Uniqueness
N~7~-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazole ring with a triazolopyrimidine core and a chlorobenzyl group makes it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C19H18ClN7O |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H18ClN7O/c1-11-8-16(27-19(23-11)21-10-22-27)18(28)24-17-12(2)25-26(13(17)3)9-14-6-4-5-7-15(14)20/h4-8,10H,9H2,1-3H3,(H,24,28) |
InChI Key |
ZJMJQSBPPAMVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=C(N(N=C3C)CC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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